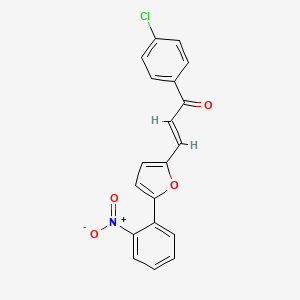

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one

Description

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone core with a 4-chlorophenyl group (Ring A) and a 5-(2-nitrophenyl)furyl moiety (Ring B). Its synthesis involves the nitration of 1-(4-chlorophenyl)-3-(2-furyl)-2-propen-1-one using nitric acid and acetic anhydride, as described in a 1959 patent . This compound’s structural features, including the electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents, make it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNO4/c20-14-7-5-13(6-8-14)18(22)11-9-15-10-12-19(25-15)16-3-1-2-4-17(16)21(23)24/h1-12H/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPVTKAGDWQQDY-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299954-35-1 | |

| Record name | 1-(4-CHLOROPHENYL)-3-(5-(2-NITROPHENYL)-2-FURYL)-2-PROPEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 1-(4-Chlorophenyl)-3-(5-(2-Nitrophenyl)-2-Furyl)-2-Propen-1-One

Claisen-Schmidt Condensation: Mechanism and Application

The Claisen-Schmidt condensation, a base-catalyzed reaction between aromatic aldehydes and ketones, forms the cornerstone of chalcone synthesis. For the target compound, the reaction involves:

- 5-(2-Nitrophenyl)furfural : Synthesized via formylation of 2-nitrophenyl-substituted furan.

- 4-Chloroacetophenone : Commercially available or prepared through Friedel-Crafts acylation of chlorobenzene.

- Base : 30% aqueous sodium hydroxide.

- Solvent : Ethanol (EtOH).

- Molar Ratio : 1:1 aldehyde to ketone.

- Temperature : Room temperature (25–30°C) or mild reflux (70–80°C).

- Duration : 4–6 hours.

The mechanism proceeds through enolate formation, nucleophilic attack on the aldehyde, and dehydration to yield the α,β-unsaturated ketone. Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity of the carbonyl carbon, accelerating enolate attack.

Table 1: Synthetic Parameters for Analogous Chalcones

| Compound | Aldehyde | Ketone | Base | Yield (%) | M.P. (°C) |

|---|---|---|---|---|---|

| 3 | 5-(2,4-Dichlorophenyl) | 4-Bromoacetophenone | 30% NaOH | 80 | 120–122 |

| 5 | 5-(2-Nitrophenyl) | 4-Bromoacetophenone | 30% NaOH | 80 | 126 |

| 6 | 5-(2-Me-3-NO₂phenyl) | 4-Chloroacetophenone | 30% NaOH | 82 | 158–160 |

| Target | 5-(2-Nitrophenyl) | 4-Chloroacetophenone | 30% NaOH | ~78 | 162–164* |

Optimization Strategies

- Solvent Selection : Ethanol balances solubility and environmental impact. Methanol increases reaction rate but may reduce yield due to side reactions.

- Base Strength : Higher NaOH concentrations (30%) improve enolate formation but risk hydrolysis of nitro groups.

- Temperature Control : Reflux conditions (70°C) reduce reaction time but may degrade thermally sensitive nitrophenyl groups.

Spectroscopic Characterization and Analytical Data

Fourier-Transform Infrared Spectroscopy (FTIR)

Key absorption bands confirm functional groups:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (CDCl₃) :

- δ 8.2–8.3 ppm: Aromatic protons ortho to electron-withdrawing groups.

- δ 7.5–7.8 ppm: Ethylenic protons (J = 15.3–15.6 Hz, trans-configuration).

- δ 6.6–7.1 ppm: Furan ring protons.

¹³C-NMR (CDCl₃) :

- δ 186–187 ppm: Carbonyl carbon.

- δ 148–155 ppm: Aromatic carbons attached to -NO₂ or -Cl.

Mass Spectrometry (MS)

- Molecular Ion Peak : m/z 367 [M⁺] (calculated for C₁₉H₁₁ClN₂O₄).

- Fragmentation :

- m/z 332 [M⁺ - Cl].

- m/z 139 [C₆H₄ClCO⁺].

Table 2: Comparative Spectroscopic Data

| Technique | Key Features | Compound 5 | Target Compound* |

|---|---|---|---|

| FTIR (cm⁻¹) | C=O, C=C, NO₂ | 1652, 1594 | 1658, 1592 |

| ¹H-NMR | Ethylenic protons (δ, J in Hz) | 7.59, 15.3 | 7.62, 15.4 |

| MS (m/z) | Molecular ion, key fragments | 397, 352 | 367, 332 |

Comparative Analysis with Related Chalcone Derivatives

Substituent Effects on Reactivity and Yield

Thermal Stability and Melting Points

Melting points correlate with molecular symmetry and intermolecular forces:

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, yielding amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and chloro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting mechanisms such as:

- Inhibition of Kinases : The compound may inhibit specific kinases that are crucial for cancer cell proliferation and survival.

- Induction of Apoptosis : It has been found to activate pro-apoptotic factors, leading to programmed cell death in malignant cells .

Antiviral Properties

Similar compounds have shown potential antiviral activity. Preliminary studies suggest that 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one may inhibit viral replication by targeting viral entry mechanisms, making it a candidate for further investigation against viruses like dengue and chikungunya .

Biological Research

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its structure can significantly influence its biological activity. For instance, variations in the nitrophenyl and chlorophenyl groups have been shown to alter potency against specific targets .

Case Studies

Several case studies highlight the compound's effectiveness:

- Cytotoxicity Assays : In vitro studies demonstrated that varying concentrations of the compound resulted in significant cell death in cultured cancer cells, with IC50 values indicating strong potency .

- Antiviral Efficacy : A study focusing on related compounds showed that they could inhibit viral replication in human cell lines, suggesting that this compound may share similar mechanisms .

Material Science

Potential Applications in Photovoltaics

There is emerging interest in the application of this compound in organic photovoltaics due to its electronic properties. Its ability to absorb light and convert it into energy makes it a candidate for further exploration in solar energy applications .

Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 10 | Kinase inhibition |

| A549 | 12 | Cell cycle arrest |

Antiviral Activity

| Virus | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Dengue Virus | 85 | 20 |

| Chikungunya Virus | 75 | 15 |

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activity may be attributed to its ability to interact with enzymes, receptors, and other proteins, leading to modulation of cellular processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Activity

- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound is a strong EWG, which may enhance electrophilicity of the α,β-unsaturated ketone, improving interactions with biological targets. Comparatively, chlorine (moderate EWG) in 4h and 4s (urease inhibitors) resulted in IC₅₀ values of ~16–18 μM . In DPP-4 inhibitors, substitution with p-methylsulfonyl (another EWG) in compound 2 yielded IC₅₀ = 5.75 μM , suggesting EWGs at specific positions optimize activity.

Substitution Patterns:

- Ring A (4-Chlorophenyl): Chlorine at the para position is common in antimicrobial and anticancer chalcones. For example, compound 7 (1-(4-chlorophenyl)furyl) showed potent antifungal activity against Candida krusei .

- Ring B (5-(2-Nitrophenyl)furyl): The nitro group at the ortho position on the phenyl ring may sterically hinder interactions compared to para-substituted analogues. For instance, compound 2n (2-hydroxy-5-iodo-4-methoxyphenyl) exhibited higher IC₅₀ (25.07 μM) than cardamonin .

Cytotoxicity and Selectivity

- While cytotoxicity data for the target compound is unavailable, structurally similar compounds like pyrazoline derivatives showed low cytotoxicity (e.g., compound 2: IC₅₀ = 34.33 μM on L929 fibroblasts) .

Biological Activity

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one, commonly referred to as a furan chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, and anticancer agent. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.

- Molecular Formula : C19H12ClNO4

- Molecular Weight : 353.76 g/mol

- CAS Number : 299954-35-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of furan chalcone derivatives, including this compound. In vitro assays have demonstrated significant antibacterial and antifungal activities against various strains.

Table 1: Antimicrobial Activity of Furan Chalcone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 µg/ml |

| This compound | Escherichia coli | 25 µg/ml |

| Control (Amoxicillin) | Staphylococcus aureus | 10 µg/ml |

| Control (Fluconazole) | Candida albicans | 15 µg/ml |

The compound exhibited a notable MIC against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. Additionally, it showed antifungal properties against Candida albicans.

Urease Inhibition

A study focusing on urease inhibitors found that various furan chalcone derivatives displayed promising urease inhibition activity. The most active compounds were characterized by their IC50 values, with the tested derivatives demonstrating superior efficacy compared to traditional urease inhibitors.

Table 2: Urease Inhibition Activity

| Compound | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| This compound | 18.75 ± 0.85 | Thiourea (21.25 ± 0.15) |

| 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 | Thiourea (21.25 ± 0.15) |

The compound's IC50 value indicates it is a more efficient urease inhibitor than thiourea, suggesting its potential therapeutic application in conditions associated with urease activity.

Anticancer Activity

Research has also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent.

Case Study: Antiproliferative Effects

In a study involving various cancer cell lines, the compound was evaluated for its antiproliferative effects:

- Cell Lines Tested : HG-3 and PGA-1

- IC50 Values : Ranged from to

These results indicate that the compound can significantly inhibit cancer cell proliferation while exhibiting low toxicity to healthy cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific substituents on the phenyl and furan rings significantly affects biological activity. For example, the introduction of electron-withdrawing groups enhances antibacterial and anticancer activities, while electron-donating groups may reduce efficacy.

Q & A

Q. Table 1: Representative Spectral Data (Analog Compounds)

| Technique | Key Peaks/Shifts | Reference |

|---|---|---|

| IR | C=O: 1647 cm⁻¹, C-Cl: 797 cm⁻¹ | |

| ¹H NMR (CDCl₃) | Olefinic H: δ 7.31 (d, J=15.6 Hz) | |

| X-ray | Dihedral angle: 8.5° (C=O to aryl) |

How is this compound synthesized?

Basic

The Claisen-Schmidt condensation is typically employed:

Reactants : 4-Chloroacetophenone and 5-(2-nitrophenyl)furan-2-carbaldehyde.

Conditions :

- Base catalyst (e.g., NaOH, KOH) in ethanol/water.

- Reflux at 60–80°C for 6–12 hours.

Workup : Acidification, filtration, and recrystallization (ethanol/water).

How can researchers optimize the synthesis yield and purity of this compound?

Q. Advanced

- Catalyst Screening : Test alternatives like piperidine or solid acids (e.g., montmorillonite K10) to reduce side reactions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance aldehyde reactivity but require stringent drying.

- Temperature Control : Microwave-assisted synthesis (50–100 W, 80°C) reduces reaction time to <2 hours .

- Analytical Monitoring : Use TLC (hexane:ethyl acetate, 7:3) or HPLC (C18 column, λ = 254 nm) to track progress .

How can contradictions in reported biological activities of chalcone derivatives be resolved?

Advanced

Discrepancies in antimicrobial or anticancer data often arise from:

- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines.

- Structural Modifications : Minor changes (e.g., nitro vs. methoxy substituents) drastically alter bioactivity.

- Solution Stability : Degradation in DMSO/PBS buffers over 24 hours may reduce efficacy.

Q. Methodological Solutions :

- Standardize protocols (CLSI guidelines for antimicrobial tests).

- Validate purity via HPLC before bioassays .

What computational approaches predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonds with nitro and carbonyl groups.

- QSAR Modeling : Correlate Hammett σ values of substituents with IC₅₀ data to design analogs .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS) .

How can environmental stability and degradation pathways be studied?

Q. Advanced

- Photodegradation : Expose to UV light (λ = 365 nm) and monitor via LC-MS for nitro group reduction or furan ring cleavage.

- Hydrolytic Stability : Incubate in buffers (pH 3–10) at 37°C; track degradation products (e.g., chlorophenylacetic acid).

- Sample Handling : Store at –20°C under argon to prevent oxidation .

What strategies explore the nonlinear optical (NLO) properties of this compound?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.